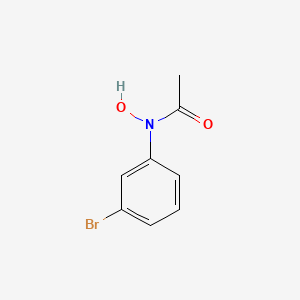

Acetamide, N-(3-bromophenyl)-N-hydroxy-

Description

N-(3-bromophenyl)-N-hydroxyacetamide within the Framework of Hydroxamic Acid Chemistry

Hydroxamic acids are a class of organic compounds characterized by the functional group R−C(=O)−N(−OH)−R', where R and R' are typically organic residues or hydrogen atoms. wikipedia.org Essentially, they are amides in which a hydroxyl group is attached to the nitrogen atom. wikipedia.org This structural feature makes them effective metal chelators, a property that is central to many of their biochemical and industrial applications. wikipedia.org

N-(3-bromophenyl)-N-hydroxyacetamide fits this structural definition, with an acetyl group (CH₃CO) and a 3-bromophenyl group attached to the nitrogen of the N-hydroxy amide core. Its chemical properties are cataloged under the CAS Number 38373-20-5. chemnet.com The synthesis of hydroxamic acids, in general, is often achieved through the reaction of esters or acid chlorides with hydroxylamine (B1172632) salts. wikipedia.org

Table 1: Physicochemical Properties of N-(3-bromophenyl)-N-hydroxyacetamide

| Property | Value |

|---|---|

| CAS Number | 38373-20-5 chemnet.comchemsrc.com |

| Molecular Formula | C₈H₈BrNO₂ chemnet.comchemsrc.com |

| Molecular Weight | 230.059 g/mol chemsrc.com |

| Density | 1.664 g/cm³ chemnet.comchemsrc.com |

| Boiling Point | 340.8°C at 760 mmHg chemsrc.com |

| Flash Point | 159.9°C chemsrc.com |

This table is interactive. You can sort and filter the data.

Contemporary Research Trajectories and Academic Significance of N-Hydroxy Amides

The N-hydroxy amide functional group, the core of N-(3-bromophenyl)-N-hydroxyacetamide, is a subject of significant academic and industrial research. Compounds containing this moiety are recognized for their ability to act as potent proton donors and as chelators for metal cations. nih.gov These fundamental properties have led to their investigation across diverse scientific fields.

In medicinal chemistry , hydroxyacetamide derivatives are extensively studied for their therapeutic potential. Research has demonstrated that various synthesized hydroxyacetamide derivatives possess cytotoxic, genotoxic, antioxidative, and metal-chelating activities, positioning them as candidates for anticancer drug development. researchgate.net A notable example is Suberoylanilide Hydroxamic Acid (SAHA), a hydroxamic acid-based drug that functions as a histone deacetylase (HDAC) inhibitor in cancer therapy. mdpi.com The success of SAHA has spurred the synthesis and investigation of numerous analogs to discover compounds with improved potency and selectivity. mdpi.com Furthermore, specific derivatives like 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na are being explored for their ability to induce apoptosis in cancer cell lines. researchgate.netresearchgate.net

In the field of organic synthesis and materials science , N-hydroxy amides are valued as versatile building blocks. nbinno.com For instance, 2-Hydroxyacetamide serves as a key intermediate in the synthesis of complex organic molecules and novel materials. nbinno.com The bifunctional nature of such molecules allows for a wide range of chemical transformations. nbinno.com In another application, esters of N,N-disubstituted 2-hydroxyacetamides have been developed as a highly biolabile prodrug type for carboxylic acid agents. nih.gov

In structural and polymer chemistry , the N-hydroxy amide group is being utilized to control molecular architecture. In the study of peptoids (N-substituted glycines), the inclusion of N-hydroxy amide side chains has been shown to enforce specific backbone conformations and promote the formation of unique, sheet-like secondary structures through intermolecular hydrogen bonding. nih.gov This demonstrates the functional group's utility in designing novel biomimetic materials. nih.gov

In radiochemistry , the stability and extraction properties of certain N-hydroxy amides are of critical importance. For example, N,N-dioctyl-2-hydroxyacetamide (DOHyA) is a known degradation product of the extractant TODGA, which is used in processes to recover minor actinides from spent nuclear fuel. utwente.nl Understanding the radiolytic stability of DOHyA and its interaction with fission products is essential for improving the efficiency and safety of nuclear recycling processes. utwente.nl

Table 2: Selected Research Applications of N-Hydroxy Amides

| Research Area | Example Compound/Class | Application/Significance |

|---|---|---|

| Medicinal Chemistry | Suberoylanilide Hydroxamic Acid (SAHA) and its analogs | Histone Deacetylase (HDAC) inhibition for cancer therapy. mdpi.com |

| Medicinal Chemistry | Various hydroxyacetamide derivatives | Investigated for cytotoxic, genotoxic, and antioxidative properties. researchgate.net |

| Peptoid Chemistry | Peptoids with N-hydroxy amide side chains | Control of backbone geometry and formation of unique secondary structures. nih.gov |

| Organic Synthesis | 2-Hydroxyacetamide | Versatile building block for complex molecules and specialty polymers. nbinno.com |

| Prodrug Development | Esters of N,N-disubstituted 2-hydroxyacetamides | Act as biolabile prodrugs for carboxylic acids. nih.gov |

| Radiochemistry | N,N-dioctyl-2-hydroxyacetamide (DOHyA) | Studied as a degradation product in nuclear fuel reprocessing. utwente.nl |

This table is interactive. You can sort and filter the data.

Structure

2D Structure

3D Structure

Properties

CAS No. |

38373-20-5 |

|---|---|

Molecular Formula |

C8H8BrNO2 |

Molecular Weight |

230.06 g/mol |

IUPAC Name |

N-(3-bromophenyl)-N-hydroxyacetamide |

InChI |

InChI=1S/C8H8BrNO2/c1-6(11)10(12)8-4-2-3-7(9)5-8/h2-5,12H,1H3 |

InChI Key |

LUJMWFZCARHRBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC(=CC=C1)Br)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Transformations of N 3 Bromophenyl N Hydroxyacetamide

Synthetic Routes to N-Hydroxyacetamide Derivatives

The formation of the N-hydroxyacetamide core is a critical aspect of the synthesis of the target molecule. Various methods have been developed for the synthesis of N-hydroxyamide derivatives, primarily revolving around the formation of the N-O bond.

Condensation Reactions and Hydroxylamine-Based Approaches

A prevalent method for the synthesis of hydroxamic acids involves the condensation of a carboxylic acid derivative with hydroxylamine (B1172632) or its salts. organic-chemistry.orgeurjchem.comnih.gov This nucleophilic acyl substitution reaction can be performed using various starting materials, such as carboxylic acids, esters, or acid chlorides. eurjchem.com

The direct reaction of a carboxylic acid with hydroxylamine often requires an activating agent to enhance the electrophilicity of the carbonyl carbon. nih.gov Common coupling reagents include carbodiimides and phosphonium (B103445) salts. A one-pot synthesis can be achieved by activating the carboxylic acid with agents like ethyl chloroformate, which proceeds under mild and neutral conditions. nih.gov

Alternatively, esters can be converted to hydroxamic acids by reaction with hydroxylamine, a process that is typically carried out under basic conditions. eurjchem.com The use of microwave irradiation has been shown to significantly accelerate this transformation. nih.gov

A general scheme for the synthesis of N-aryl hydroxamic acids from carboxylic acids is presented below:

| Starting Material | Reagent | Product | Reference |

| Carboxylic Acid | Hydroxylamine Hydrochloride, Coupling Agent | N-Aryl Hydroxamic Acid | organic-chemistry.org |

| Ester | Hydroxylamine, Base | N-Aryl Hydroxamic Acid | eurjchem.com |

| Aldehyde | Nitroso Compound, NHC Catalyst | N-Aryl Hydroxamic Acid | organic-chemistry.org |

Targeted Functional Group Introduction for N-Hydroxylation

Direct N-hydroxylation of an existing amide is a less common but viable route. Enzymatic methods, such as those employing cytochrome P450 enzymes, can achieve N-hydroxylation of primary and secondary amines through a proposed hydrogen abstraction and rebound mechanism. nih.govacs.org

For the specific synthesis of N-aryl-N-hydroxyacetamides, a more practical laboratory approach involves the acylation of a pre-formed N-arylhydroxylamine. For instance, N-phenylhydroxylamine can be synthesized via the reduction of nitrobenzene (B124822) and then immediately acylated to form N-acetyl-N-phenylhydroxylamine. orgsyn.org This two-step process avoids the isolation of the often-unstable hydroxylamine intermediate. orgsyn.org

Transition-metal-free N-arylation of N-alkoxy amides using arynes provides another modern approach to N-aryl hydroxamic acid derivatives. acs.org This method tolerates a variety of functional groups. acs.org

Regioselective Bromination Strategies for Phenylacetamide Scaffolds

The introduction of a bromine atom at the 3-position (meta) of the phenyl ring in an acetanilide (B955) scaffold presents a significant regiochemical challenge. The acetamido group (-NHCOCH₃) is an ortho-, para-directing and activating group in electrophilic aromatic substitution reactions. ijarsct.co.inchegg.comaskiitians.com Therefore, direct bromination of acetanilide predominantly yields the 4-bromo (para) and to a lesser extent, the 2-bromo (ortho) isomers. scribd.comechemi.comstackexchange.com

To achieve the desired meta-substitution pattern for N-(3-bromophenyl)-N-hydroxyacetamide, the synthetic strategy must be carefully designed. A logical and effective approach is to introduce the bromo substituent at the meta position prior to the formation of the acetamide (B32628) and N-hydroxy functionalities. This can be accomplished by starting with m-bromoaniline.

The synthesis of 3-bromoacetanilide from m-bromoaniline is a straightforward acetylation reaction, typically carried out using acetic anhydride (B1165640) in the presence of acetic acid. This key intermediate then serves as the precursor for subsequent N-hydroxylation steps.

The directing effects of substituents in the electrophilic bromination of anilines and acetanilides are summarized in the table below:

| Substituent | Directing Effect | Reactivity | Resulting Isomer(s) |

| -NH₂ (in aniline) | Ortho, Para | Activating | Ortho, Para |

| -NHCOCH₃ (in acetanilide) | Ortho, Para | Activating | Predominantly Para |

| -NH₃⁺ (in acidic medium) | Meta | Deactivating | Meta |

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.

Elucidation of Reaction Intermediates

The mechanism of electrophilic aromatic bromination of acetanilide proceeds through a well-established pathway involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma (σ)-complex. scribd.com The attack of the electrophile (Br⁺) on the electron-rich aromatic ring is the rate-determining step. stackexchange.com

In the context of N-hydroxyacetamide synthesis from esters and hydroxylamine, theoretical calculations have suggested a concerted mechanism that bypasses the traditional tetrahedral intermediate. rsc.org This concerted pathway is proposed to occur through the zwitterionic form of hydroxylamine (ammonia oxide). rsc.org

The N-hydroxylation of amines catalyzed by cytochrome P450 enzymes is proposed to involve a hydrogen atom transfer from the nitrogen to the active oxygen species of the enzyme, followed by a "rebound" of the hydroxyl group to the nitrogen, forming the N-hydroxy product. acs.orgnih.govresearchgate.net

Stereochemical Control in N-Hydroxyamide Synthesis

While the synthesis of the achiral N-(3-bromophenyl)-N-hydroxyacetamide does not involve stereocenters, the principles of stereochemical control are important in the broader context of N-hydroxyamide synthesis, particularly for chiral molecules. Research on peptoids containing N-hydroxy amides has shown that these functional groups can influence the local conformation of the molecule. nih.gov The N-hydroxy amides in these studies were found to strongly favor a trans conformation with respect to the peptoid backbone in chloroform. nih.gov The formation of unique sheet-like structures held together by intermolecular hydrogen bonds has also been observed in the solid state. nih.gov While not directly applicable to the stereochemistry of the synthesis itself, this demonstrates the influence of the N-hydroxyamide group on the three-dimensional structure of molecules.

Sustainable and Green Chemistry Approaches in N-Hydroxyacetamide Synthesis

The growing emphasis on environmentally benign chemical processes has spurred the development of sustainable and green methodologies for the synthesis of hydroxamic acids, including N-aryl derivatives like N-(3-bromophenyl)-N-hydroxyacetamide. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic routes. researchgate.netresearchgate.netbenthamdirect.comnih.gov Key advancements in this area include the use of biocatalysts and alternative energy sources such as microwave irradiation.

Enzymatic synthesis represents a significant stride in the green production of hydroxamic acids. researchgate.netresearchgate.net Biocatalysts, such as lipases, amidases, and transketolases, operate under mild conditions, often in aqueous media, and exhibit high selectivity, thereby reducing the formation of byproducts. researchgate.netnih.gov

One particularly promising biocatalytic method for the synthesis of N-aryl hydroxamic acids involves the use of the enzyme transketolase from Geobacillus stearothermophilus (TKgst). This enzyme can catalyze the formation of a carbon-nitrogen bond by reacting variously substituted nitrosoarenes with a donor substrate like hydroxypyruvate. researchgate.netresearchgate.net This method is highly atom-economical and avoids the use of harsh reagents. While the direct synthesis of N-(3-bromophenyl)-N-hydroxyacetamide using this specific enzyme has not been explicitly reported, the known substrate scope suggests that 3-bromonitrosobenzene could serve as a viable precursor.

The general reaction scheme for the transketolase-catalyzed synthesis of N-aryl hydroxamic acids is presented below:

Scheme 1: Transketolase-Catalyzed Synthesis of N-Aryl Hydroxamic Acids

Nitrosoarene + Donor Substrate (e.g., Hydroxypyruvate) --(TKgst)--> N-Aryl Hydroxamic Acid

The table below summarizes the enzymatic synthesis of various N-aryl hydroxamic acids using wild-type and variants of TKgst, demonstrating the potential of this green methodology.

| Entry | Nitrosoarene Substrate | Enzyme Variant | Yield (%) |

| 1 | Nitrosobenzene | TKgst | High |

| 2 | p-chloronitrosobenzene | TKgst | High |

| 3 | m-chloronitrosobenzene | TKgst | Moderate |

| 4 | o-chloronitrosobenzene | TKgst | Moderate |

| 5 | p-methylnitrosobenzene | TKgst | High |

This table illustrates the versatility of transketolase in synthesizing a range of N-aryl hydroxamic acids, suggesting its potential applicability for the synthesis of N-(3-bromophenyl)-N-hydroxyacetamide from 3-bromonitrosobenzene.

Another significant green chemistry approach is the use of microwave-assisted synthesis. researchgate.net Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields and purity. researchgate.netmdpi.comnih.gov This technique is particularly effective for the conversion of esters to hydroxamic acids. organic-chemistry.org The rapid and uniform heating provided by microwaves minimizes the potential for side reactions and decomposition of thermally sensitive compounds. researchgate.net

A comparison of conventional heating versus microwave-assisted synthesis for a typical hydroxamic acid formation is provided in the table below.

| Method | Reaction Time | Yield (%) | Conditions |

| Conventional Heating | 8-24 hours | 60-80 | Reflux in methanol (B129727) with a base |

| Microwave Irradiation | 5-15 minutes | 75-95 | Sealed vessel, methanol with a base |

This comparative data highlights the significant advantages of microwave-assisted synthesis in terms of efficiency and reaction speed, making it a viable green alternative for the production of N-hydroxyacetamides.

Mechanochemical synthesis, which involves conducting reactions in the solid state with minimal or no solvent, is another emerging green technique. researchgate.net This solvent-free approach reduces the environmental impact associated with solvent use and disposal. While the direct mechanochemical synthesis of N-aryl hydroxamic acids is still an area of active research, related C-N cross-coupling reactions to form N-aryl amides have been successfully demonstrated, suggesting the future potential of this methodology. researchgate.net

Reaction Mechanisms and Intrinsic Chemical Reactivity of N 3 Bromophenyl N Hydroxyacetamide

Tautomeric Equilibria and Proton Transfer Dynamics of N-Hydroxy Amides

The N-hydroxy amide functional group is capable of existing in tautomeric equilibrium, primarily between the amide form and the iminol (or hydroximic acid) form. This phenomenon, known as prototropic tautomerism, involves the migration of a proton. nih.gov

Amide Form: N-(3-bromophenyl)-N-hydroxyacetamide

Iminol Form: (Z)-N'-(3-bromophenyl)acetohydroxamic acid

The equilibrium between these two forms is influenced by factors such as solvent polarity, pH, and temperature. Computational and spectroscopic studies on related amide systems indicate that the amide form is generally more stable. nih.gov However, the dynamic exchange between the two tautomers is crucial for understanding the molecule's reactivity. The presence of substituents on the phenyl ring can also control the equilibrium; electron-withdrawing groups like the bromine atom in the meta position can influence the electron density across the molecule, thereby affecting the relative stability of the tautomers. nih.gov

Proton transfer dynamics are fundamental to this tautomerism. In systems with hydrogen bonds, the proton can experience a local, symmetric double-minimum potential, allowing for a dynamic exchange between the amide-like and imidol-like forms. chemistrysteps.com This rapid, low-energy barrier transfer is a key feature of the intrinsic reactivity of N-hydroxy amides. The process can be viewed as an intramolecular acid-base reaction, where the hydroxyl group acts as the proton donor and the carbonyl oxygen acts as the acceptor.

| Tautomeric Form | Structural Formula | Key Features |

| Amide Form | C8H8BrNO2 | Contains a carbonyl group (C=O) and an N-OH bond. Generally the more stable tautomer. |

| Iminol Form | C8H8BrNO2 | Contains a carbon-nitrogen double bond (C=N) and two hydroxyl groups. Represents the hydroximic acid tautomer. |

Electrophilic and Nucleophilic Character of the N-(3-bromophenyl)-N-hydroxyacetamide System

The reactivity of N-(3-bromophenyl)-N-hydroxyacetamide is characterized by both electrophilic and nucleophilic sites.

Electrophilic Character:

Carbonyl Carbon: The carbon atom of the carbonyl group is electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms. This makes it a primary site for attack by nucleophiles. nih.gov While resonance delocalization of the nitrogen lone pair onto the carbonyl group reduces its electrophilicity compared to ketones or esters, it remains a significant reactive center. wikipedia.orgresearchgate.net Protonation of the carbonyl oxygen under acidic conditions can further enhance the electrophilicity of this carbon. wikipedia.org

Aromatic Ring: The phenyl ring, influenced by the electron-withdrawing bromine atom, is susceptible to nucleophilic aromatic substitution under certain conditions, although it is generally deactivated towards electrophilic substitution. nih.gov

Nucleophilic Character:

Hydroxyl Oxygen: The oxygen atom of the N-hydroxy group possesses lone pairs of electrons, making it a potential nucleophile.

Carbonyl Oxygen: The carbonyl oxygen also has lone pairs and can act as a nucleophile or a hydrogen bond acceptor.

Nitrogen Atom: The nitrogen atom's lone pair is involved in resonance with the carbonyl group, which significantly reduces its nucleophilicity. However, it can still participate in reactions under specific conditions.

The presence of the N-hydroxy group introduces a secondary hydroxamate functionality, which can act as both a hydrogen-bond donor and acceptor, further influencing its interaction with other electrophilic or nucleophilic species. rsc.org

Hydrolytic Pathways and Stability Considerations

N-hydroxy amides are known for a notorious lack of stability under certain conditions. The hydrolysis of N-(3-bromophenyl)-N-hydroxyacetamide can proceed through different pathways, typically catalyzed by acid or base.

Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. researchgate.net A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of N-(3-bromophenyl)hydroxylamine results in the formation of acetic acid. nih.govresearchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. wikipedia.org This forms a tetrahedral intermediate which can then collapse to eject the N-(3-bromophenyl)hydroxylamine anion, yielding acetic acid.

Oxidation-Reduction Potentials and Reactivity Profiles

The N-hydroxy amide moiety is redox-active and can participate in both oxidation and reduction reactions.

Oxidation: The redox potential of N-hydroxy amides is significantly influenced by substituents on the molecule. chemistrysteps.com For N-(3-bromophenyl)-N-hydroxyacetamide, the bromine atom acts as an electron-withdrawing group. Electron-withdrawing substituents tend to decrease the electron density on the N-hydroxy group, which leads to a higher redox potential and a lower rate of oxidation. chemistrysteps.com

Anodic oxidation of N-substituted hydroxamic acids has been shown to yield corresponding nitroso compounds and carboxylic acids. nih.gov The oxidation of N-hydroxy-N-(2-oxoalkyl)amides by atmospheric oxygen has also been observed, indicating susceptibility to oxidation under mild conditions. mmu.ac.uk The oxidation process can involve the formation of radical intermediates, and N-hydroxyacetamides have been studied for their role in mediating the oxidation of metal ions. rsc.org

Reduction: The reduction of amides typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) to convert the carbonyl group into a methylene (B1212753) group, yielding an amine. nih.govresearchgate.net However, specific reductive pathways exist for N-hydroxy amides. An iridium-catalyzed reductive process can convert N-hydroxyamides into nitrones through hydrosilylation of the carbonyl group followed by elimination of the hydroxyl group. wikipedia.org This represents a distinct reactivity profile compared to standard amides.

| Redox Reaction | Reagents/Conditions | Products |

| Oxidation | Anodic Oxidation | Nitroso compounds, Carboxylic acids |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | Amines |

| Reductive Functionalization | Iridium catalyst / Silanes | Nitrones |

Hydrogen Bonding Networks and Their Influence on Reactivity

The N-hydroxy amide group is a potent participant in hydrogen bonding, acting as both a strong hydrogen bond donor (via the O-H) and a hydrogen bond acceptor (via the carbonyl oxygen and hydroxyl oxygen). auburn.edu This capability profoundly influences the compound's structure, conformation, and reactivity.

Studies on peptoids and peptides incorporating N-hydroxy amides have demonstrated that this functional group strongly favors a trans conformation of the amide bond. uc.pt This conformational preference is driven by the formation of stabilizing intramolecular or intermolecular hydrogen bonds. The ability to form strong intermolecular hydrogen bonds can lead to the self-assembly of unique, ordered supramolecular structures, such as sheet-like networks. nih.govauburn.edu

The influence of hydrogen bonding on reactivity is significant:

Conformational Control: By locking the amide into a trans conformation, hydrogen bonding reduces the conformational flexibility of the molecule, which can influence its interaction with other reactants or biological targets.

Electronic Effects: Hydrogen bonding to the carbonyl oxygen can increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, hydrogen bonding at the N-H site (or in this case, N-OH) can alter the electron density distribution across the entire amide group.

Stabilization: The formation of a network of strong interstrand hydrogen bonds can outweigh local conformational perturbations, leading to highly stabilized tertiary structures. rsc.org The stability of these networks can be quantified by measuring their melting temperatures, which correspond to the cleavage of the hydrogen bonds. rsc.org

The interplay of these hydrogen bonding interactions is critical for understanding the chemical and physical properties of N-(3-bromophenyl)-N-hydroxyacetamide, dictating its solid-state structure and its behavior in different solvent environments.

Advanced Spectroscopic and Crystallographic Characterization of N 3 Bromophenyl N Hydroxyacetamide

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is essential for identifying the functional groups within a molecule by probing their characteristic vibrational modes. While specific experimental spectra for N-(3-bromophenyl)-N-hydroxyacetamide are not widely published, a detailed analysis can be inferred from the known frequencies of its constituent parts.

The FT-IR and FT-Raman spectra are expected to be complementary, with strong IR absorptions often corresponding to weak Raman scattering, and vice-versa, particularly for polar bonds. Key vibrational modes anticipated for this molecule include the stretching of the carbonyl group (C=O), the N-O-H group, aromatic C-H bonds, and the C-Br bond.

Expected Vibrational Frequencies and Assignments:

Aromatic C-H Stretch: Signals in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the phenyl ring.

Methyl C-H Stretch: Asymmetric and symmetric stretching of the C-H bonds in the acetyl methyl group would appear in the 2950-2850 cm⁻¹ range.

Carbonyl (C=O) Stretch: A strong, sharp absorption band, characteristic of the amide carbonyl group, is expected between 1650 and 1680 cm⁻¹. This is one of the most prominent peaks in the IR spectrum.

Aromatic C=C Stretch: The benzene ring will exhibit characteristic skeletal vibrations appearing as a series of bands in the 1600-1450 cm⁻¹ region.

N-O-H Bend and N-O Stretch: Vibrations associated with the N-hydroxy group are expected. The N-O-H bending vibration typically appears around 1420-1330 cm⁻¹, while the N-O stretching vibration is found in the 950-850 cm⁻¹ range.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond is anticipated in the 1300-1200 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a signal in the far-infrared region, typically between 600 and 500 cm⁻¹.

The table below summarizes the predicted key vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| Methyl C-H Stretch | 2950 - 2850 | FT-IR, FT-Raman |

| Carbonyl (C=O) Stretch | 1680 - 1650 | FT-IR (Strong) |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, FT-Raman |

| N-O-H Bend | 1420 - 1330 | FT-IR |

| C-N Stretch | 1300 - 1200 | FT-IR |

| N-O Stretch | 950 - 850 | FT-IR |

| C-Br Stretch | 600 - 500 | FT-IR, FT-Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the definitive method for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete structural assignment of N-(3-bromophenyl)-N-hydroxyacetamide can be achieved.

One-Dimensional NMR (¹H, ¹³C)

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For N-(3-bromophenyl)-N-hydroxyacetamide, the spectrum is expected to show three main regions:

Acetyl Protons: A singlet corresponding to the three protons of the methyl group (CH₃), likely appearing in the upfield region around 2.1-2.3 ppm.

Aromatic Protons: A more complex set of signals in the downfield region (7.0-7.8 ppm) corresponding to the four protons on the 3-bromophenyl ring. Due to the meta-substitution pattern, four distinct signals are expected, exhibiting coupling patterns (e.g., triplet, doublet, doublet of doublets) that reveal their relative positions.

N-Hydroxy Proton: A broad singlet for the hydroxyl proton (N-OH), whose chemical shift is variable and dependent on solvent and concentration, but typically appears further downfield.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The molecule is expected to exhibit 8 distinct signals:

Methyl Carbon: An upfield signal around 20-25 ppm for the acetyl CH₃ carbon.

Carbonyl Carbon: A significantly downfield signal in the 168-172 ppm range for the amide C=O carbon.

Aromatic Carbons: Six separate signals in the 115-145 ppm range. The carbon atom directly bonded to the bromine (C-Br) would be identifiable, as would the other five distinct aromatic carbons.

The following tables outline the predicted chemical shifts.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -C(=O)CH₃ | 2.1 - 2.3 | Singlet (s) |

| Aromatic H | 7.0 - 7.8 | Multiplets (m) |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(=O)CH₃ | 20 - 25 |

| Aromatic C-H & C-N | 115 - 145 |

| Aromatic C-Br | ~122 |

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and confirm the molecule's connectivity, two-dimensional NMR experiments are invaluable. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. It would be crucial for establishing the connectivity between the protons on the aromatic ring. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton signal to the methyl carbon.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For Acetamide (B32628), N-(3-bromophenyl)-N-hydroxy-, the molecular formula is C₈H₈BrNO₂.

HRMS analysis would be expected to yield a measured mass that is extremely close to the calculated exact mass. A key feature in the mass spectrum would be the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum: the molecular ion peak (M⁺) and an (M+2)⁺ peak of almost equal intensity, which is a definitive signature for the presence of a single bromine atom in the molecule.

Predicted HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈BrNO₂ |

| Calculated Exact Mass ([M]⁺ for ⁷⁹Br) | 228.9793 Da |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The chromophores in N-(3-bromophenyl)-N-hydroxyacetamide are the brominated phenyl ring and the N-hydroxyacetamide group.

The UV-Vis spectrum is expected to display absorptions corresponding to π → π* and n → π* electronic transitions. uzh.chlibretexts.org

π → π Transitions:* These higher-energy transitions are associated with the conjugated π-system of the benzene ring. They typically result in strong absorption bands, likely appearing below 280 nm.

n → π Transitions:* These lower-energy transitions involve the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) to anti-bonding π* orbitals. These transitions are generally weaker and occur at longer wavelengths compared to π → π* transitions. libretexts.org

The presence of the bromo- and N-hydroxyacetamido substituents on the phenyl ring would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for N-(3-bromophenyl)-N-hydroxyacetamide has not been reported in the searched literature, this method would provide definitive proof of its structure and conformation if a suitable single crystal could be obtained and analyzed.

An SCXRD analysis would yield precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and planarity of the phenyl ring and the geometry of the N-hydroxyacetamide group.

Conformation: The orientation of the N-hydroxyacetamide group relative to the plane of the phenyl ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing any hydrogen bonds (e.g., involving the N-OH group) or other non-covalent interactions that stabilize the solid-state structure. mdpi.com

The crystallographic data obtained would be presented in a standardized format, as shown in the hypothetical table below.

Typical Crystallographic Data from SCXRD Analysis

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c) |

| a, b, c (Å) | The lengths of the unit cell axes |

| α, β, γ (°) | The angles between the unit cell axes |

| V (ų) | The volume of the unit cell |

This comprehensive characterization provides a robust framework for understanding the fundamental chemical and physical properties of N-(3-bromophenyl)-N-hydroxyacetamide.

Computational Chemistry and Theoretical Elucidation of N 3 Bromophenyl N Hydroxyacetamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of N-(3-bromophenyl)-N-hydroxyacetamide. These calculations offer a detailed description of the molecule's orbitals and electron density distribution, which are key to understanding its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It is a powerful tool for predicting the ground-state properties of a molecule by calculating its electron density. researchgate.net For N-(3-bromophenyl)-N-hydroxyacetamide, DFT calculations, often employing a basis set like B3LYP/6-311G(d,p), would be used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.gov These geometric parameters are crucial for understanding the molecule's three-dimensional conformation.

Furthermore, DFT is employed to calculate various energetic properties. These include the total electronic energy, which provides information about the molecule's stability, and the energies of different electronic states, which are valuable for studying reaction energetics and barriers. researchgate.net The distribution of electron density derived from DFT calculations helps in identifying electron-rich and electron-poor regions within the molecule, which is fundamental for analyzing chemical reactivity and intermolecular interactions. researchgate.net

Table 1: Illustrative Ground State Properties Calculated via DFT (Note: The following values are hypothetical examples of what DFT calculations would yield, as specific experimental or computational studies on N-(3-bromophenyl)-N-hydroxyacetamide are not publicly available.)

| Property | Description | Illustrative Value |

| Total Energy | The total energy of the molecule in its optimized geometry. | -2850 Hartrees |

| Dipole Moment | A measure of the molecule's overall polarity. | 3.5 Debye |

| C=O Bond Length | The distance between the carbon and oxygen atoms of the carbonyl group. | 1.23 Å |

| N-OH Bond Length | The distance between the nitrogen and hydroxyl oxygen atoms. | 1.40 Å |

| C-Br Bond Length | The distance between the phenyl carbon and bromine atoms. | 1.91 Å |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.govyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netnih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable, has higher chemical reactivity, and can be easily excited. nih.govnih.gov For N-(3-bromophenyl)-N-hydroxyacetamide, the analysis of its HOMO-LUMO gap would reveal its tendency to undergo electronic transitions and participate in chemical reactions. nih.gov The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attacks.

Conceptual DFT provides a framework to quantify global chemical reactivity indices based on the energies of the frontier molecular orbitals. researchgate.net These descriptors help in understanding the relationship between structure, stability, and reactivity. researchgate.net

Electronegativity (χ): This is a measure of an atom's or molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ). nih.gov

Formula: χ = -μ = -(EHOMO + ELUMO) / 2

Chemical Hardness (η): This property describes the resistance of a molecule to a change in its electron distribution or charge transfer. researchgate.net Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com

Formula: η = (ELUMO - EHOMO) / 2

These descriptors are crucial for predicting the behavior of N-(3-bromophenyl)-N-hydroxyacetamide in chemical reactions.

The global electrophilicity index (ω) is a measure of the energy stabilization of a system when it acquires an additional electronic charge from the environment. researchgate.net This index quantifies the electrophilic nature of a molecule. researchgate.net A high electrophilicity index indicates a good electrophile. It is defined in terms of the chemical potential (μ) and chemical hardness (η). nih.gov

Formula: ω = μ² / 2η = (EHOMO + ELUMO)² / (4 * (ELUMO - EHOMO))

Calculating this index for N-(3-bromophenyl)-N-hydroxyacetamide would provide quantitative insight into its ability to act as an electron acceptor in reactions.

Table 2: Illustrative Conceptual DFT Descriptors (Note: These values are derived from hypothetical HOMO (-6.0 eV) and LUMO (-1.0 eV) energies for illustrative purposes.)

| Descriptor | Formula | Illustrative Calculated Value |

| HOMO Energy | - | -6.0 eV |

| LUMO Energy | - | -1.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 eV |

| Electrophilicity Index (ω) | μ² / 2η | 2.45 eV |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, allowing for the exploration of the conformational landscape of N-(3-bromophenyl)-N-hydroxyacetamide.

By simulating the molecule's behavior in a given environment (e.g., in a solvent or in a crystal lattice) over a period, MD can reveal the different stable and metastable conformations the molecule can adopt. This is particularly important for flexible molecules, as it helps to identify the most probable shapes and the energy barriers between different conformations. Such simulations can elucidate the dynamic processes that govern the molecule's function and interactions.

Intermolecular Interaction Analysis in Crystal Packing

The arrangement of molecules in a solid-state crystal is governed by a complex network of intermolecular interactions. For N-(3-bromophenyl)-N-hydroxyacetamide, the crystal packing would be stabilized by various non-covalent forces. The presence of the amide and N-hydroxy groups makes hydrogen bonding a dominant interaction, likely involving N-H···O and O-H···O linkages, which can form chains or more complex networks. nih.govdcu.ie

Hirshfeld Surface and Fingerprint Plot Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The surface is typically colored to represent different properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions.

Energy Framework Analysis for Interaction Quantification

Energy framework analysis is a computational tool that builds upon Hirshfeld surface analysis to quantify the energetic contributions of intermolecular interactions to the stability of a crystal structure. This method calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors. These energies are then used to construct a visual framework that illustrates the strength and directionality of the intermolecular forces within the crystal.

The resulting energy frameworks are often represented as cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the magnitude of the interaction energy. This provides a clear and intuitive picture of the packing topology and the dominant forces responsible for the crystal's stability. For N-(3-bromophenyl)-N-hydroxyacetamide, this analysis would provide quantitative insights into the strength of potential hydrogen bonds involving the N-hydroxy and amide groups, as well as halogen bonding involving the bromine atom. At present, such a quantitative analysis for this specific compound has not been reported in the literature.

Predictive Modeling for Chemical Properties and Reactivity

Predictive modeling in computational chemistry employs various theoretical methods to forecast the chemical properties and reactivity of molecules. Techniques such as Density Functional Theory (DFT) and other quantum mechanical calculations can be used to determine a wide range of molecular descriptors. These include electronic properties (e.g., HOMO-LUMO gap, molecular electrostatic potential), which are crucial for predicting reactivity, and physicochemical properties (e.g., solubility, lipophilicity), which are important for understanding a compound's behavior in different environments.

For N-(3-bromophenyl)-N-hydroxyacetamide, predictive modeling could be used to estimate its stability, potential reaction pathways, and spectroscopic signatures. For instance, the calculation of the molecular electrostatic potential could identify electron-rich and electron-deficient regions, thereby predicting sites susceptible to electrophilic or nucleophilic attack. Reactivity indices derived from these calculations could further quantify its chemical behavior. However, specific predictive modeling studies focused on the chemical properties and reactivity of N-(3-bromophenyl)-N-hydroxyacetamide are not found in the current body of scientific literature.

Coordination Chemistry and Metal Ligand Interactions of N 3 Bromophenyl N Hydroxyacetamide

Chelating Properties of the N-Hydroxy Amide Moiety with Transition Metals

The defining feature of N-(3-bromophenyl)-N-hydroxyacetamide in coordination chemistry is the N-hydroxy amide group (-C(=O)N(-OH)-). This functional group is known to be an excellent chelating agent for transition metals, a property rooted in its electronic structure and steric arrangement. researchgate.netbohrium.com

Upon deprotonation of the hydroxyl group, the N-hydroxy amide moiety of N-(3-bromophenyl)-N-hydroxyacetamide acts as a bidentate ligand. analis.com.my It coordinates to a metal center through two donor oxygen atoms: the carbonyl oxygen and the oxygen from the deprotonated hydroxyl group. This O,O-coordination results in the formation of a highly stable five-membered chelate ring. analis.com.myrsc.org This ring structure is thermodynamically favored due to the minimal ring strain and the positive entropy change associated with chelation. The resulting metal-ligand interaction is robust, forming the basis for the stable complexes observed with this class of ligands. While O,O-coordination is the most common mode, the specific geometry of the final complex can vary depending on the metal ion, its oxidation state, and the presence of other coordinating ligands. uci.edu

The hydroxamate group exhibits a strong affinity for hard Lewis acids, making N-(3-bromophenyl)-N-hydroxyacetamide a particularly effective ligand for ions like Fe(III), Zn(II), and Ni(II).

Fe(III): Hydroxamic acids are well-documented as powerful siderophores, molecules used by microorganisms to sequester iron. bohrium.com Consequently, N-(3-bromophenyl)-N-hydroxyacetamide is expected to form highly stable complexes with Fe(III). The coordination typically results in intensely colored solutions due to ligand-to-metal charge transfer (LMCT) bands. The high affinity is driven by the strong electrostatic interaction between the hard Fe(III) center and the hard oxygen donor atoms of the hydroxamate.

Zn(II): As a borderline Lewis acid, Zn(II) also forms stable complexes with hydroxamate ligands. nih.gov The coordination with N-(3-bromophenyl)-N-hydroxyacetamide would result in colorless, diamagnetic complexes. The binding is crucial in biological systems where hydroxamic acid derivatives act as inhibitors for zinc-containing metalloenzymes. nih.gov

Ni(II): Nickel(II) readily forms stable, often octahedral, complexes with two N-(3-bromophenyl)-N-hydroxyacetamide ligands. analis.com.mynih.gov These complexes are typically paramagnetic and colored, with the specific geometry and stoichiometry influenced by reaction conditions and the presence of ancillary ligands like water or pyridine. illinois.edu

The relative stability of these complexes generally follows the Irving-Williams series, reflecting the interplay of ionic radius, charge, and ligand field stabilization energy.

Design and Synthesis of N-(3-bromophenyl)-N-hydroxyacetamide Metal Complexes

The synthesis of metal complexes with N-(3-bromophenyl)-N-hydroxyacetamide is generally straightforward. eurjchem.com A common method involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates, or sulfates) in a 2:1 or 3:1 ligand-to-metal molar ratio. analis.com.my The choice of solvent is typically a polar one, such as methanol (B129727), ethanol, or an aqueous mixture, to dissolve both the ligand and the metal salt. openaccessjournals.commaterialsciencejournal.org

The reaction is often facilitated by the addition of a base (e.g., sodium hydroxide (B78521) or ammonia) to deprotonate the hydroxyl group of the ligand, which is essential for coordination. researchgate.net The mixture is typically stirred and may be heated under reflux to ensure the completion of the reaction. openaccessjournals.com The resulting metal complex often precipitates from the solution upon cooling or after a period of rest and can be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried. materialsciencejournal.org The stoichiometry of the final product, such as [M(L)₂] or [M(L)₃], depends on the coordination number and preferred geometry of the central metal ion. nih.gov

Spectroscopic Characterization of Coordination Complexes

A combination of spectroscopic techniques is employed to confirm the formation of the complex and elucidate its structure.

| Technique | Observation on Complexation | Inference |

| FT-IR Spectroscopy | Disappearance of the broad O-H stretching band (around 3100-3200 cm⁻¹). Shift of the C=O stretching frequency to a lower wavenumber (e.g., from ~1650 cm⁻¹ to ~1610 cm⁻¹). Appearance of new bands in the low-frequency region (400-600 cm⁻¹). | Deprotonation of the hydroxyl group upon binding. Coordination of the carbonyl oxygen to the metal center. Formation of new Metal-Oxygen (M-O) bonds. |

| UV-Visible Spectroscopy | Appearance of new absorption bands, often in the visible region for transition metals like Fe(III), Ni(II), and Cu(II). | Ligand-to-metal charge transfer (LMCT) transitions and d-d electronic transitions within the metal center, confirming coordination and providing information on the electronic structure and geometry of the complex. |

| ¹H NMR Spectroscopy | For diamagnetic complexes (e.g., Zn(II)), shifts in the proton signals of the phenyl ring and methylene (B1212753) group are observed. The O-H proton signal disappears. | Confirmation of ligand coordination and deprotonation. |

| Mass Spectrometry | The molecular ion peak corresponds to the expected mass of the metal complex, confirming its stoichiometry. | Determination of the molecular formula and metal-to-ligand ratio. |

These spectroscopic methods collectively provide compelling evidence for the coordination of N-(3-bromophenyl)-N-hydroxyacetamide to the metal center through the hydroxamate functionality. analis.com.myresearchgate.netresearchgate.net

Supramolecular Assembly and Crystal Engineering through Coordination

The metal complexes of N-(3-bromophenyl)-N-hydroxyacetamide serve as excellent building blocks for constructing higher-order supramolecular architectures. hhu.de The field of crystal engineering leverages predictable intermolecular interactions to design crystalline solids with specific structures and properties. rsc.org

In this system, the bromine atom on the phenyl ring is a key functional group for directing supramolecular assembly. It can act as a halogen bond donor, forming directional interactions with Lewis basic sites (such as carbonyl oxygens or halide ions) on adjacent molecules. researchgate.netrsc.org This halogen bonding, in concert with other non-covalent interactions like hydrogen bonding (if water molecules are present in the crystal lattice) and π–π stacking between the phenyl rings, can guide the self-assembly of the individual coordination complexes into extended one-dimensional chains, two-dimensional networks, or complex three-dimensional frameworks. hhu.denih.gov The ability to control these interactions allows for the rational design of metal-organic materials with potentially novel properties.

Enzyme Inhibition Mechanisms and Chemical Biology of N 3 Bromophenyl N Hydroxyacetamide

Mechanism-Based Enzyme Inhibition by Hydroxamic Acid Derivatives

Hydroxamic acids are renowned for their ability to act as powerful inhibitors of metalloenzymes, particularly those containing zinc (Zn²⁺) or nickel (Ni²⁺) ions in their catalytic centers. The inhibitory mechanism is primarily based on the hydroxamic acid moiety's capacity to form strong, coordinate bonds with these metal ions, effectively blocking the enzyme's active site and preventing substrate binding and catalysis.

Histone deacetylases (HDACs) are a class of zinc-dependent enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. mdpi.commdpi.com The general structure of hydroxamic acid-based HDAC inhibitors (HDACi) consists of three key components: a zinc-binding group (the hydroxamic acid), a linker region that occupies the catalytic tunnel, and a "cap" group that interacts with residues at the surface of the enzyme's active site. mdpi.com

The primary mechanism of inhibition involves the hydroxamic acid group chelating the Zn²⁺ ion located deep within the HDAC active site. mdpi.com This bidentate coordination, involving both the carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid, mimics the transition state of the natural substrate, leading to potent and often reversible inhibition. mdpi.comnih.gov This action blocks the deacetylation process, leading to an accumulation of acetylated histones and subsequent alterations in gene expression, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.gov

Matrix metalloproteinases (MMPs) are a family of zinc- and calcium-dependent endopeptidases involved in the degradation and remodeling of the extracellular matrix (ECM). nih.gov Dysregulation of MMP activity is implicated in numerous diseases, including cancer metastasis and arthritis. Hydroxamic acid derivatives are among the most potent classes of MMP inhibitors (MMPIs). nih.govresearchgate.net

Similar to HDAC inhibition, the mechanism relies on the hydroxamic acid moiety acting as a powerful zinc-binding group. nih.govscispace.com The hydroxamate group coordinates with the catalytic Zn²⁺ ion in the MMP active site, rendering the enzyme inactive. mdpi.com The selectivity of different hydroxamic acid-based inhibitors for specific MMP isoforms is largely determined by the inhibitor's backbone and side chains, which interact with various specificity pockets (like the S1' pocket) surrounding the active site. nih.gov

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov It is a key virulence factor for several pathogens, including Helicobacter pylori. The ammonia produced neutralizes gastric acid, allowing the bacteria to survive in the stomach, which can lead to peptic ulcers and other gastric diseases. ekb.eg

Hydroxamic acids are effective urease inhibitors. nih.gov The mechanism involves the hydroxamic acid functional group binding to the two Ni²⁺ ions within the urease active site. nih.govpatsnap.com This interaction blocks the access of the natural substrate, urea, to the catalytic center. patsnap.com The binding can be stabilized by a network of hydrogen bonds and other non-covalent interactions with surrounding amino acid residues, leading to potent inhibition of the enzyme's activity. nih.govresearchgate.net

Enzyme Kinetics and Mode of Inhibition Studies

While no specific kinetic data exists for N-(3-bromophenyl)-N-hydroxyacetamide, studies on other hydroxamic acid inhibitors provide a strong basis for predicting its behavior. Enzyme kinetic experiments are crucial for characterizing the potency and mechanism of an inhibitor. nih.gov

Key parameters determined from these studies include:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Kᵢ (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. A lower Kᵢ value indicates a more potent inhibitor.

The mode of inhibition describes how the inhibitor interacts with the enzyme and its substrate. For hydroxamic acids, the mode is often found to be competitive inhibition , where the inhibitor directly competes with the substrate for binding to the enzyme's active site. patsnap.comnih.gov This is consistent with the mechanism of chelating the metal ion at the catalytic center. In some cases, a mixed competitive or uncompetitive mechanism may be observed. nih.gov Lineweaver-Burk plots, derived from measuring reaction rates at various substrate and inhibitor concentrations, are commonly used to determine the mode of inhibition.

Table 1: Anticipated Enzyme Inhibition Parameters for Hydroxamic Acids

| Parameter | Description | Typical Method of Determination |

|---|---|---|

| IC₅₀ | Inhibitor concentration causing 50% enzyme inhibition. | Dose-response curve analysis. |

| Kᵢ | Dissociation constant for the enzyme-inhibitor complex. | Derived from kinetic models (e.g., Michaelis-Menten). |

| Mode of Inhibition | Mechanism of inhibition (e.g., competitive, non-competitive). | Lineweaver-Burk or other graphical analyses. nih.gov |

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as an inhibitor) when bound to a second (a receptor, such as an enzyme). nih.gov This modeling provides critical insights into the binding mode and the specific interactions that stabilize the enzyme-inhibitor complex.

For hydroxamic acid inhibitors like N-(3-bromophenyl)-N-hydroxyacetamide, docking studies consistently show the hydroxamate group positioned deep within the enzyme's active site, where it can chelate the catalytic metal ion (Zn²⁺ in HDACs and MMPs, or Ni²⁺ in urease). acs.orgresearchgate.netresearchgate.net

Key interactions typically observed in docking models include:

Coordination Bonds: The primary interaction between the hydroxamic acid's oxygen atoms and the metal ion. nih.govfrontiersin.org

Hydrogen Bonds: Interactions between the inhibitor and amino acid residues in the active site, such as histidines, aspartates, or glutamates, which help to orient the inhibitor and enhance binding affinity. nih.govekb.eg

Hydrophobic Interactions: The phenyl ring of N-(3-bromophenyl)-N-hydroxyacetamide would be expected to form hydrophobic or van der Waals interactions with nonpolar pockets within the enzyme, contributing to binding specificity and potency. nih.gov The bromine atom could also participate in halogen bonding, further stabilizing the complex.

These computational models are invaluable for understanding structure-activity relationships (SAR) and for the rational design of new, more potent, and selective inhibitors. acs.org

Rational Design for Enhanced Enzyme Inhibitory Potency

Rational, structure-based drug design is an iterative process that uses knowledge of the three-dimensional structure of a target enzyme to design more effective inhibitors. tandfonline.comtandfonline.com Starting with a known inhibitor scaffold, such as a hydroxamic acid, modifications can be made to improve its properties.

For a molecule like N-(3-bromophenyl)-N-hydroxyacetamide, a rational design strategy would involve:

Core Scaffold Retention: The N-hydroxyacetamide group would be retained as the essential metal-binding pharmacophore.

Modification of the Phenyl Ring: The 3-bromophenyl "cap" group could be systematically modified. Different substituents (e.g., chloro, fluoro, methyl) or different substitution patterns (ortho, meta, para) could be explored to optimize interactions with the surface-level pockets of the target enzyme. This can enhance both potency and selectivity for a specific enzyme isoform (e.g., HDAC2 vs. HDAC8). acs.org

Linker Modification: Although the parent compound has a direct linkage, other designs often incorporate a linker between the metal-binding group and the cap group. Optimizing the length and composition of this linker is a common strategy to improve positioning within the enzyme's catalytic tunnel. mdpi.com

By combining computational modeling (molecular docking) with chemical synthesis and biological evaluation, novel analogs can be developed with improved affinity, better selectivity, and more favorable pharmacokinetic properties. tandfonline.comtandfonline.com

Advanced Chemical Applications and Interdisciplinary Research of N 3 Bromophenyl N Hydroxyacetamide

Applications in Fine Chemical Synthesis and Organic Building Blocks

N-(3-bromophenyl)-N-hydroxyacetamide is a multifaceted organic compound that serves as a valuable building block in fine chemical synthesis. sigmaaldrich.comnih.gov Its utility stems from the presence of several reactive sites within its structure: the brominated aromatic ring, the N-hydroxyamide functionality, and the acetyl group. These features allow for a diverse range of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. evitachem.com

The bromophenyl moiety is particularly significant for its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstone methodologies in modern organic synthesis that can be readily applied to the aryl bromide of N-(3-bromophenyl)-N-hydroxyacetamide. This enables the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, at the 3-position of the phenyl ring.

The N-hydroxyamide group is another key functional handle. It can undergo O-alkylation, O-acylation, and reactions with various electrophiles. Furthermore, the N-hydroxyamide moiety is a known precursor to other functional groups. For instance, it can be reduced to the corresponding amide or be involved in rearrangements to generate different heterocyclic systems. The inherent reactivity of amides, in general, makes them a cornerstone of organic and medicinal chemistry. fiveable.mesolubilityofthings.comwikipedia.org

Below is a table summarizing the potential synthetic transformations of N-(3-bromophenyl)-N-hydroxyacetamide, highlighting its role as a versatile organic building block.

| Reactive Site | Type of Reaction | Potential Products/Applications |

| Aryl Bromide (C-Br) | Suzuki Coupling | Biaryl compounds |

| Heck Coupling | Stilbene derivatives | |

| Sonogashira Coupling | Aryl alkynes | |

| Buchwald-Hartwig Amination | N-Aryl amines and derivatives | |

| Cyanation | Aryl nitriles | |

| N-Hydroxyamide (N-OH) | O-Alkylation/O-Acylation | Modified N-hydroxyamide derivatives |

| Reduction | N-(3-bromophenyl)acetamide | |

| Cyclization Reactions | Heterocyclic compounds | |

| Carbonyl Group (C=O) | Reduction | Secondary amines |

| Reactions with Organometallics | Tertiary alcohols |

Catalysis and Organocatalysis Utilizing N-Hydroxy Amides

The N-hydroxy amide functional group present in N-(3-bromophenyl)-N-hydroxyacetamide has intriguing potential in the field of catalysis and organocatalysis. While specific catalytic applications of this particular compound are not extensively documented, the inherent properties of the N-hydroxy amide moiety suggest several plausible roles in catalytic processes.

One potential application is in organocatalysis, where the N-hydroxy amide could act as a bifunctional catalyst. nih.gov The hydroxyl group can serve as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This dual capability could facilitate the activation of substrates and reagents in a stereocontrolled manner. For instance, in reactions involving carbonyl compounds, the N-hydroxy amide could organize the transition state through hydrogen bonding, leading to enhanced reactivity and selectivity. Research on the direct amidation of lactic acid has demonstrated the synthesis of α-hydroxyl amides under catalyst-free conditions, showcasing the inherent reactivity of such systems. researchgate.net

Furthermore, N-hydroxy amides can be precursors to nitroxyl (B88944) radicals, which are known to be effective catalysts for selective oxidation reactions. Under appropriate oxidative conditions, the N-hydroxy group could be converted to the corresponding nitroxyl radical, which could then participate in catalytic cycles for the oxidation of alcohols or other substrates.

The combination of enzymatic and chemical catalysis is an emerging area where N-hydroxy amides could be relevant. manchester.ac.uk For example, a biocatalyst might be used to synthesize a chiral N-hydroxy amide, which is then used as a chiral ligand or organocatalyst in a subsequent chemical transformation. The enantioselective radical-radical cross-coupling of β-hydroxy amides and N-hydroxyphthalimide esters using a combination of photoredox and nickel catalysis highlights the utility of related structures in modern catalytic methods. acs.org

| Potential Catalytic Role | Description | Relevant Reaction Types |

| Bifunctional Organocatalyst | The N-hydroxy and carbonyl groups can act as hydrogen bond donors and acceptors, respectively, to activate substrates. nih.gov | Asymmetric aldol (B89426) reactions, Michael additions, Diels-Alder reactions. |

| Precursor to Nitroxyl Radical Catalyst | Oxidation of the N-hydroxy group can generate a nitroxyl radical for use in selective oxidation reactions. | Oxidation of alcohols to aldehydes or ketones. |

| Chiral Ligand/Catalyst | As a chiral molecule, it could be used to induce enantioselectivity in metal-catalyzed or organocatalytic reactions. | Asymmetric synthesis. |

| In Situ Generated Catalyst | The N-hydroxy amide can be generated in situ from other starting materials to participate in a catalytic cycle. | One-pot multi-step reactions. |

Role in Materials Science and Polymer Chemistry

The structural features of N-(3-bromophenyl)-N-hydroxyacetamide suggest its potential utility in materials science and polymer chemistry, primarily through the formation of well-defined supramolecular assemblies and as a functional monomer. The N-hydroxy amide group is a strong hydrogen bond donor and acceptor, which can lead to the formation of robust intermolecular hydrogen bonding networks. wikipedia.org

In the solid state, these directional interactions can guide the self-assembly of the molecules into specific crystalline architectures. This is a key principle in crystal engineering, where the goal is to design and synthesize crystalline materials with desired physical properties, such as optical, electronic, or mechanical properties. The ability of N-hydroxy amides to form unique sheet-like secondary structures in peptoids through intermolecular hydrogen bonds has been demonstrated, suggesting that similar ordering could be achieved with smaller molecules like N-(3-bromophenyl)-N-hydroxyacetamide. nih.gov

In the context of polymer chemistry, N-(3-bromophenyl)-N-hydroxyacetamide could be utilized as a functional monomer. The aryl bromide provides a handle for polymerization through cross-coupling reactions. For example, it could be copolymerized with other monomers using techniques like Suzuki polycondensation to create conjugated polymers. The N-hydroxy amide group would then be a pendant functional group along the polymer chain. This functionality could be used to modify the properties of the polymer, for instance, by improving its adhesion to surfaces, enhancing its solubility, or providing a site for post-polymerization modification. Amides are integral to the structure of many important polymers, including nylons and polyacrylamides. fiveable.mesolubilityofthings.com

| Potential Application Area | Key Structural Feature | Resulting Material Property/Function |

| Crystal Engineering | N-hydroxy amide group (strong H-bond donor/acceptor) | Controlled crystal packing, potentially leading to materials with specific optical or electronic properties. |

| Functional Monomer for Polymers | Aryl bromide (for polymerization) and N-hydroxy amide (pendant group) | Polymers with tunable properties such as adhesion, solubility, and sites for further functionalization. |

| Supramolecular Gels | Intermolecular hydrogen bonding | Formation of self-assembled fibrillar networks that can trap solvents, leading to gel formation. |

| Coordination Polymers/Metal-Organic Frameworks (MOFs) | Carbonyl oxygen and hydroxyl group as potential ligation sites for metal ions. | Porous materials with applications in gas storage, separation, and catalysis. |

Chemical Probes for Biochemical Pathway Elucidation

N-(3-bromophenyl)-N-hydroxyacetamide represents a potential scaffold for the development of chemical probes to investigate biochemical pathways. Chemical probes are small molecules designed to selectively interact with a specific protein or enzyme, allowing for the study of its function in a cellular context. chemrxiv.org The N-hydroxyamide functional group is a known pharmacophore in a variety of enzyme inhibitors, most notably histone deacetylase (HDAC) inhibitors and fatty acid amide hydrolase (FAAH) inhibitors. researchgate.netnih.gov

The N-hydroxyamide moiety can act as a zinc-binding group, chelating the zinc ion in the active site of metalloenzymes like HDACs, leading to potent inhibition. Similarly, it can interact with the active site of serine hydrolases like FAAH. By modifying the structure of N-(3-bromophenyl)-N-hydroxyacetamide, it may be possible to develop selective inhibitors for these or other enzymes.

The 3-bromophenyl group serves as a convenient point for the attachment of reporter groups, which are essential for visualizing and detecting the interaction of the probe with its target. For example, a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group can be introduced via a cross-coupling reaction at the bromine position. This would allow for a variety of experimental applications, including:

In-gel fluorescence scanning: To visualize the protein targets of the probe in a complex proteome.

Affinity pull-down followed by mass spectrometry: To identify the protein targets of the probe.

Cellular imaging: To determine the subcellular localization of the target protein.

The development of such probes from the N-(3-bromophenyl)-N-hydroxyacetamide scaffold could provide valuable tools for understanding the roles of specific enzymes in health and disease.

| Target Enzyme Class | Role of N-Hydroxyamide | Potential Probe Application |

| Histone Deacetylases (HDACs) | Zinc-binding group in the active site. | Probing the role of specific HDAC isoforms in gene regulation and cancer. |

| Fatty Acid Amide Hydrolase (FAAH) | Interaction with the catalytic serine residue. nih.gov | Investigating the endocannabinoid system and its role in pain and inflammation. researchgate.net |

| Matrix Metalloproteinases (MMPs) | Zinc-binding group. | Studying tissue remodeling in development and diseases like arthritis and cancer. |

| Peptide Deformylases (PDFs) | Metal chelation in the active site. | Development of novel antibacterial agents. |

Corrosion Inhibition Studies on Metal Surfaces

Organic molecules containing heteroatoms such as nitrogen and oxygen, as well as aromatic rings, are often effective corrosion inhibitors for metals in acidic or neutral environments. N-(3-bromophenyl)-N-hydroxyacetamide possesses all of these structural features, making it a promising candidate for corrosion inhibition studies.

The mechanism of corrosion inhibition by such organic compounds typically involves their adsorption onto the metal surface. This adsorption process can occur through several modes of interaction:

Physisorption: Electrostatic interactions between the charged metal surface and the charged molecule.

Chemisorption: Covalent bond formation between the heteroatoms (N and O) of the organic molecule and the vacant d-orbitals of the metal atoms.

π-π stacking: Interaction between the π-electrons of the aromatic ring and the metal surface.

The adsorbed layer of the organic inhibitor forms a protective barrier on the metal surface, which isolates it from the corrosive environment and thus reduces the rate of corrosion. The effectiveness of an inhibitor is often related to its ability to form a stable and dense adsorbed layer.

| Structural Feature | Role in Corrosion Inhibition | Mechanism of Interaction |

| Nitrogen and Oxygen Heteroatoms | Act as adsorption centers by donating lone pair electrons to the metal surface. | Chemisorption |

| Aromatic Phenyl Ring | Contributes to adsorption through π-electron interactions with the metal surface. | π-π stacking |

| Planar Structure | Allows for a high surface coverage on the metal. | Formation of a dense protective layer |

| Electron-donating/withdrawing substituents | Can influence the electron density on the molecule, thereby affecting the strength of adsorption. | Electronic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.